Cis-Dihydrotetrabenazine Glucuronide-d6 is a chemically modified form of cis-dihydrotetrabenazine, which is a derivative of tetrabenazine. Tetrabenazine is primarily used for its effects on the central nervous system, particularly in the treatment of movement disorders such as chorea associated with Huntington's disease. The glucuronide-d6 variant indicates that this compound has been isotopically labeled, specifically with deuterium, which is often used in pharmacokinetic studies to trace metabolic pathways.
This compound falls under the category of pharmaceutical intermediates and metabolites. It is classified as a glucuronide, a type of conjugate formed when glucuronic acid is added to a drug or metabolite, facilitating its excretion from the body.
The synthesis of cis-dihydrotetrabenazine glucuronide-d6 typically involves the glucuronidation process, where cis-dihydrotetrabenazine is reacted with glucuronic acid derivatives in the presence of specific enzymes or chemical catalysts.
The molecular formula for cis-dihydrotetrabenazine glucuronide-d6 has not been explicitly detailed in available sources, but it retains the core structure of tetrabenazine while incorporating glucuronic acid. The isotopic labeling with deuterium (d6) indicates that six hydrogen atoms have been replaced with deuterium atoms.
Cis-dihydrotetrabenazine glucuronide-d6 primarily undergoes metabolic reactions typical for glucuronides, including:
The stability and reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of specific enzymes or microbial flora in biological systems.
Cis-dihydrotetrabenazine acts primarily through its metabolites, including cis-dihydrotetrabenazine itself and its glucuronide forms. The mechanism involves:
Studies indicate that the pharmacokinetics of tetrabenazine and its metabolites are significantly affected by their metabolic pathways, including their conversion to glucuronides which alter their bioavailability and elimination rates .
Cis-Dihydrotetrabenazine Glucuronide-d6 is primarily utilized in:
Deuterium incorporation in tetrabenazine derivatives targets metabolic soft spots to enhance pharmacokinetic stability. For cis-dihydrotetrabenazine glucuronide-d6, deuterium atoms are strategically introduced at the O-methyl groups of the tetrabenazine scaffold, forming trideuteromethoxy (–OCD₃) moieties. This modification exploits the kinetic isotope effect (KIE), where carbon-deuterium (C–D) bonds exhibit ~6-10× slower cleavage by cytochrome P450 (CYP2D6) compared to C–H bonds [1] [7].
Key synthetic approaches include:
Table 1: Impact of Deuterium Incorporation on Metabolic Stability
Deuteration Site | Metabolic Pathway Affected | Half-Life Extension vs. Non-Deuterated |
---|---|---|
9,10-(OCD₃) | CYP2D6-mediated O-demethylation | 2.5–3× [1] [7] |
Benzylic positions | Carbonyl reduction | No significant change [6] |
Glucuronidation of cis-dihydrotetrabenazine-d₆ is catalyzed by UDP-glucuronosyltransferase (UGT1A4/1A9) with strict stereochemical preference. The cis-(2R,3S,11bS) isomer undergoes glucuronic acid conjugation at the 2-hydroxy position, driven by:
Optimized in vitro glucuronidation uses human liver microsomes (HLMs) with UDPGA cofactor, yielding >85% cis-glucuronide-d₆. Critical parameters include:
Table 2: Glucuronidation Efficiency of Dihydrotetrabenazine-d₆ Isomers
Isomer | Glucuronidation Rate (nmol/min/mg protein) | Primary Conjugation Site |
---|---|---|
cis-(2R,3S,11bS) | 1.42 ± 0.15 | C2-hydroxy [10] |
trans-(2S,3R,11bR) | 0.87 ± 0.09 | C11b-hydroxy [4] |
Deuterium retention during glucuronidation is challenged by:
Retention strategies include:
Post-conjugation purification uses reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient), isolating the product with chemical purity ≥98% and isotopic purity ≥99% atom D. Critical quality attributes are monitored via LC-MS:
Table 3: Deuterium Retention Under Different Conjugation Conditions
Condition | Deuterium Retention (%) | Major Impurity |
---|---|---|
37°C, aqueous buffer | 78.2 ± 2.4 | Didemethyl-glucuronide [8] |
25°C, 10% tert-butanol | 98.7 ± 0.9 | None detected [3] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3